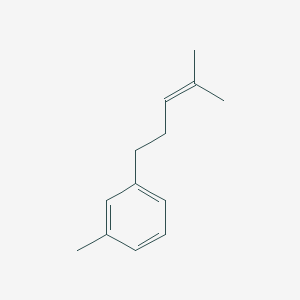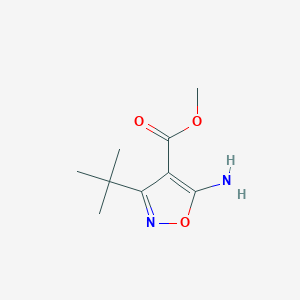
Bismuth Ferrite Garnet (Bi3Fe5O12) Sputtering Targets
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanadium silicide is a compound formed by the combination of vanadium and silicon. It is known for its remarkable properties, including high-temperature stability, excellent electrical conductivity, and significant hardness. Vanadium silicide is particularly notable for its superconducting properties, especially in the A15 phase (V3Si), which exhibits a high critical temperature for superconductivity .
Méthodes De Préparation
Vanadium silicide can be synthesized through various methods, including:
High-Temperature Synthesis: This involves melting a stoichiometric mixture of elemental vanadium and silicon in an inert atmosphere.
Thin-Film Synthesis: This method involves the deposition of vanadium on silicon substrates followed by annealing.
Industrial Production: Industrially, vanadium silicide can be produced through carbothermic reduction of vanadium oxide, which is a scalable method suitable for large-scale production.
Analyse Des Réactions Chimiques
Vanadium silicide undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen at high temperatures, vanadium silicide forms vanadium oxides and silicon dioxide.
Substitution: In certain conditions, vanadium silicide can undergo substitution reactions where silicon atoms are replaced by other elements.
Common reagents used in these reactions include oxygen, hydrogen, and various acids and bases. The major products formed depend on the specific reaction conditions but typically include vanadium oxides, silicon dioxide, and elemental vanadium and silicon .
Applications De Recherche Scientifique
Vanadium silicide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which vanadium silicide exerts its effects is primarily through its superconducting properties. In the A15 phase, vanadium silicide exhibits superconductivity due to the formation of Cooper pairs of electrons, which move through the lattice without resistance. The molecular targets and pathways involved include the interaction of vanadium and silicon atoms in a specific crystalline arrangement that facilitates superconductivity .
Comparaison Avec Des Composés Similaires
Vanadium silicide can be compared with other transition metal silicides such as:
Niobium silicide (Nb3Si): Similar to vanadium silicide, niobium silicide also exhibits superconducting properties but with a different critical temperature.
Molybdenum silicide (MoSi2): Known for its high-temperature stability and oxidation resistance, molybdenum silicide is used in high-temperature applications.
Tungsten silicide (WSi2): This compound is used in microelectronics for its excellent electrical conductivity and stability.
Vanadium silicide is unique due to its high critical temperature for superconductivity and its compatibility with silicon technology, making it particularly valuable in the field of microelectronics and superconducting devices .
Propriétés
Formule moléculaire |
SiV3 |
|---|---|
Poids moléculaire |
180.910 g/mol |
InChI |
InChI=1S/Si.3V |
Clé InChI |
VKTGMGGBYBQLGR-UHFFFAOYSA-N |
SMILES canonique |
[Si]=[V].[V].[V] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


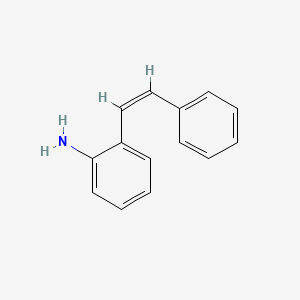
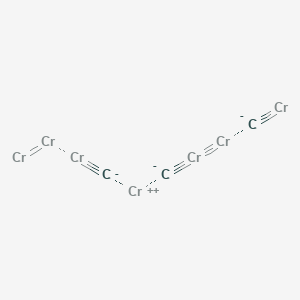
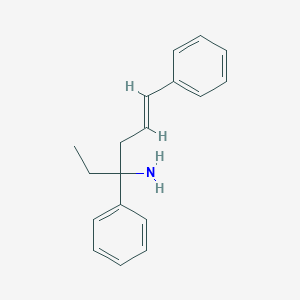
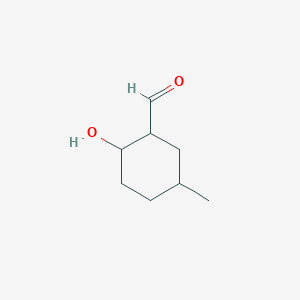
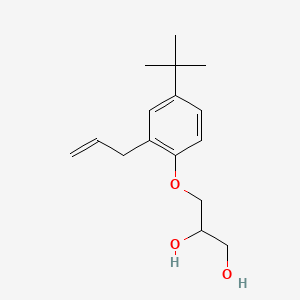
![1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt](/img/structure/B13813239.png)
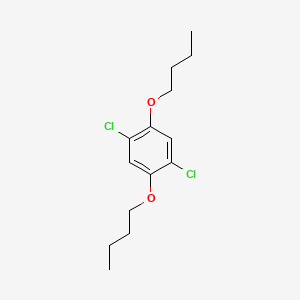
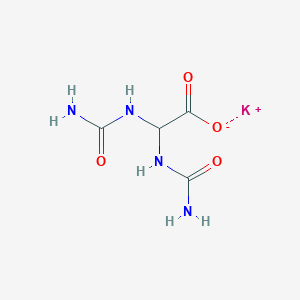
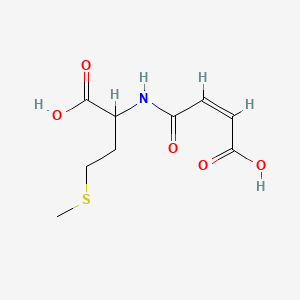
![Morpholine, 4-(bicyclo[2.2.1]hept-2-ylmethyl)-](/img/structure/B13813266.png)
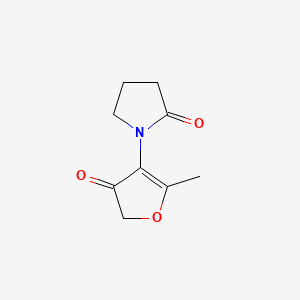
![cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzen-esulphonate](/img/structure/B13813284.png)
